molecular formula C28H31N3O4 B12503421 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B12503421
M. Wt: 473.6 g/mol
InChI Key: MBAOTTOPHIKZRK-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of benzylamine with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the benzoate group: This step involves the esterification of the piperazine derivative with methyl 4-hydroxybenzoate.

    Introduction of the acetamido group: This is done by reacting the intermediate with 3-methylphenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE lies in its specific structural features, which may confer unique pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C28H31N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H31N3O4/c1-21-7-6-10-24(17-21)35-20-27(32)29-25-18-23(28(33)34-2)11-12-26(25)31-15-13-30(14-16-31)19-22-8-4-3-5-9-22/h3-12,17-18H,13-16,19-20H2,1-2H3,(H,29,32)

InChI Key

MBAOTTOPHIKZRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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